molecular formula C33H28O7S B12094393 [3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate

[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate

Cat. No.: B12094393
M. Wt: 568.6 g/mol
InChI Key: KXCPBCAUAAHJGN-UHFFFAOYSA-N
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Description

[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzoate ester linked to a sulfanyl-substituted oxolane ring, which is further substituted with benzoyloxy groups and a methylphenyl group. The intricate structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent and a suitable leaving group.

    Benzoylation: The benzoyloxy groups can be introduced through esterification reactions using benzoyl chloride and a suitable base.

    Final Coupling: The final step involves coupling the oxolane derivative with benzoic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Dimethoxyphenyl)-5-(2-(1H-indol-3-yl)ethylamino)-2-isopropylpentanenitrile]
  • [4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride]

Uniqueness

[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate is unique due to its specific structural features, such as the presence of both benzoyloxy and sulfanyl groups on the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPBCAUAAHJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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